Clomiphene

Description

Properties

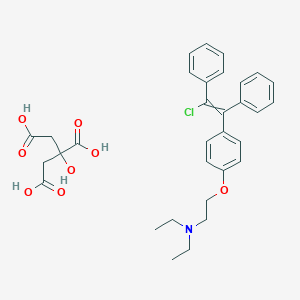

IUPAC Name |

2-[4-(2-chloro-1,2-diphenylethenyl)phenoxy]-N,N-diethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28ClNO/c1-3-28(4-2)19-20-29-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23/h5-18H,3-4,19-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKIRPKYJQBWNGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

50-41-9 (citrate (1:1)) | |

| Record name | Clomifene [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000911455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1022843 | |

| Record name | Clomiphene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Clomifene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015020 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Slightly soluble, SLIGHTLY SOL IN WATER (1 IN 900), ETHANOL (1 IN 40) AND CHLOROFORM (1 IN 800); FREELY SOL IN METHANOL; PRACTICALLY INSOL IN DIETHYL ETHER /CITRATE/, 4.14e-04 g/L | |

| Record name | Clomifene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00882 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CLOMIPHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3039 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Clomifene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015020 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

911-45-5 | |

| Record name | Clomiphene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=911-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clomifene [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000911455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clomifene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00882 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Clomiphene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Clomifene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.826 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOMIPHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3039 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Clomifene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015020 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

116.5-118, MP: 116.5-118 °C /CITRATE/ | |

| Record name | Clomifene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00882 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CLOMIPHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3039 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Clomiphene Citrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the action of clomiphene citrate, a widely used selective estrogen receptor modulator (SERM). The following sections delve into its interaction with estrogen receptors, the subsequent signaling cascades, and its physiological effects, supported by quantitative data and detailed experimental methodologies.

Core Mechanism of Action: Selective Estrogen Receptor Modulation

This compound citrate's primary mechanism of action lies in its ability to act as a selective estrogen receptor modulator (SERM).[1] It exhibits both estrogen agonist and antagonist properties, depending on the target tissue.[2] This dual activity is central to its therapeutic effects, particularly in the induction of ovulation.

This compound citrate is a triphenylethylene derivative and exists as a mixture of two geometric isomers: enthis compound ((E)-clomiphene) and zuthis compound ((Z)-clomiphene).[3] Enthis compound is the more potent anti-estrogenic isomer, while zuthis compound exhibits weaker estrogenic activity.[4] The typical ratio of enthis compound to zuthis compound in commercial preparations is approximately 62:38.[3]

Interaction with Estrogen Receptors

This compound citrate exerts its effects by competitively binding to estrogen receptors (ERs), primarily ERα and ERβ, in various tissues, including the hypothalamus, pituitary gland, and ovary.[5] By binding to these receptors, this compound citrate can either block the action of endogenous estrogen (antagonistic effect) or mimic its effects (agonistic effect).[2]

The anti-estrogenic activity of this compound citrate is particularly crucial in the hypothalamus. It blocks the negative feedback effect of circulating estrogen on the hypothalamus, leading to an increase in the pulsatile release of Gonadotropin-Releasing Hormone (GnRH).[6] This, in turn, stimulates the anterior pituitary gland to increase the secretion of Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH).[7]

Downstream Signaling and Physiological Effects

The increased levels of FSH and LH have profound effects on the ovaries. FSH stimulates the growth and maturation of ovarian follicles.[8] As the follicles develop, they produce increasing amounts of estradiol. The surge in LH triggers ovulation, the release of a mature egg from the dominant follicle.[8]

In some tissues, this compound citrate can have estrogenic effects. For instance, it can have agonistic effects on the endometrium, although this is generally weaker than that of endogenous estrogen.[5]

A secondary mechanism of action involves the ubiquitin-proteasome pathway. Research has shown that this compound citrate can induce the ubiquitination and subsequent degradation of ERα in endometrial cancer cells, suggesting a potential role in regulating estrogen receptor levels.[9]

Quantitative Data

Binding Affinities of this compound Citrate and its Isomers to Estrogen Receptors

The binding affinities of this compound citrate and its isomers for estrogen receptors are crucial for understanding their potency and selectivity. The following table summarizes available quantitative data.

| Compound | Estrogen Receptor | Binding Affinity (IC50 / RBA) | Reference |

| This compound Citrate | ER (general) | IC50 = 16 µM | [10] |

| Enthis compound | ER (nuclear) | RBA = 2% (Estradiol = 100%) | [11] |

| Zuthis compound | ER (nuclear) | Lower affinity than enthis compound | [11] |

RBA: Relative Binding Affinity

Effects of this compound Citrate on Gonadotropin Levels

Clinical studies have quantified the dose-dependent effects of this compound citrate on FSH and LH levels in women.

| Dose of this compound Citrate | Change in FSH Levels | Change in LH Levels | Study Population | Reference |

| 100 mg/day for 5 days | No significant increase | Early, attenuated rise | Normally cycling monkeys | [12] |

| 150 IU gonadotropin + 100 mg CC | Lower serum FSH vs. 450 IU | Not specified | Poor responders in IVF | [13] |

| Low doses (25, 50, 100 mg) | Dose-dependent increase | Dose-dependent increase | Normally menstruating fertile women | [14] |

Experimental Protocols

Competitive Estrogen Receptor Binding Assay

This assay is used to determine the binding affinity of a test compound to estrogen receptors.

Materials:

-

Rat uterine cytosol preparation (source of ER)

-

[3H]-17β-estradiol (radioligand)

-

Test compound (e.g., this compound citrate)

-

TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)

-

Dextran-coated charcoal

-

Scintillation fluid and counter

Protocol:

-

Prepare rat uterine cytosol from ovariectomized female rats.[9]

-

In assay tubes, combine a fixed amount of uterine cytosol, a fixed concentration of [3H]-17β-estradiol, and varying concentrations of the test compound.

-

Incubate the mixture to allow for competitive binding to reach equilibrium.

-

Separate bound from free radioligand using dextran-coated charcoal. The charcoal adsorbs the free radioligand.

-

Centrifuge the tubes and collect the supernatant containing the receptor-bound radioligand.

-

Measure the radioactivity in the supernatant using a scintillation counter.

-

Plot the percentage of bound radioligand against the log concentration of the test compound to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).[15]

Luciferase Reporter Gene Assay for Estrogen Receptor Activity

This cell-based assay measures the ability of a compound to activate or inhibit estrogen receptor-mediated gene transcription.

Materials:

-

A suitable cell line expressing ERα and/or ERβ (e.g., MCF-7, T47D, or HEK293 cells transfected with ER expression vectors).[16][17]

-

A reporter plasmid containing an estrogen response element (ERE) linked to a luciferase gene.

-

Transfection reagent.

-

Test compound (e.g., this compound citrate).

-

Luciferase assay substrate (luciferin).

-

Luminometer.

Protocol:

-

Transfect the cells with the ERE-luciferase reporter plasmid.

-

Plate the transfected cells in a multi-well plate.

-

Treat the cells with varying concentrations of the test compound. Include a positive control (e.g., 17β-estradiol) and a negative control (vehicle).

-

Incubate the cells for a sufficient period to allow for gene expression.

-

Lyse the cells and add the luciferase assay substrate.

-

Measure the luminescence produced using a luminometer.

-

The level of luminescence is proportional to the transcriptional activity of the estrogen receptor.[17]

Western Blot Analysis for Ubiquitinated ERα

This technique is used to detect the ubiquitination of ERα following treatment with a compound like this compound citrate.

Materials:

-

Cell line expressing ERα (e.g., Ishikawa human endometrial cancer cells).[9]

-

Test compound (e.g., this compound citrate).

-

Proteasome inhibitor (e.g., MG132).

-

Cell lysis buffer.

-

Antibodies: primary antibody against ERα, primary antibody against ubiquitin, and appropriate secondary antibodies.

-

SDS-PAGE gels and electrophoresis apparatus.

-

Western blotting apparatus and membranes.

-

Chemiluminescent substrate.

Protocol:

-

Culture the cells and treat them with the test compound, with or without a proteasome inhibitor.

-

Lyse the cells to extract total protein.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against ERα.

-

Incubate with the appropriate secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate. A ladder of higher molecular weight bands above the main ERα band indicates ubiquitination.

-

To confirm, perform immunoprecipitation for ERα followed by Western blotting for ubiquitin.[18]

Radioimmunoassay (RIA) for FSH and LH

RIA is a highly sensitive method for quantifying hormone levels in biological samples.

Materials:

-

Patient serum or plasma samples.

-

Radiolabeled hormone (e.g., ¹²⁵I-FSH or ¹²⁵I-LH).

-

Specific antibody against the hormone of interest (anti-FSH or anti-LH).

-

Standard solutions of the hormone with known concentrations.

-

Precipitating agent (e.g., second antibody or polyethylene glycol) to separate antibody-bound from free hormone.

-

Gamma counter.

Protocol:

-

A known amount of radiolabeled hormone is mixed with a specific antibody.

-

The patient's sample (containing an unknown amount of the hormone) or a standard solution is added to the mixture.

-

The unlabeled hormone in the sample or standard competes with the radiolabeled hormone for binding to the limited number of antibody sites.

-

After incubation, the antibody-bound hormone is separated from the free hormone.

-

The radioactivity of the antibody-bound fraction is measured using a gamma counter.

-

The concentration of the hormone in the patient's sample is determined by comparing its radioactivity with a standard curve generated from the known concentrations of the standards.[19][20][21]

Signaling Pathways and Experimental Workflows

References

- 1. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 2. researchgate.net [researchgate.net]

- 3. endocrine-abstracts.org [endocrine-abstracts.org]

- 4. researchgate.net [researchgate.net]

- 5. flabslis.com [flabslis.com]

- 6. academic.oup.com [academic.oup.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. medicallabnotes.com [medicallabnotes.com]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. This compound citrate, Estrogen receptor modulator (SERM) (CAS 50-41-9) | Abcam [abcam.com]

- 11. Antitumor activity of this compound analogs in vitro: relationship to affinity for the estrogen receptor and another high affinity antiestrogen-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A comprehensive dose-response study of this compound citrate for enhancement of the primate ovarian/menstrual cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Randomised controlled trial on the effect of this compound citrate and gonadotropin dose on ovarian response markers and IVF outcomes in poor responders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

- 15. eco.korea.ac.kr [eco.korea.ac.kr]

- 16. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Radioimmunoassay for human follicle-stimulating hormone: physiological studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Radioimmunoassay for Luteinizing Hormone in Human plasma Or Serum: Physiological Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. tech.snmjournals.org [tech.snmjournals.org]

An In-Depth Technical Guide to the Pharmacology of Enclomiphene and Zuclomiphene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clomiphene citrate, a widely prescribed medication for ovulatory dysfunction, is a racemic mixture of two geometric isomers: enthis compound and zuthis compound. These isomers possess distinct and often opposing pharmacological properties, which are critical to understand for targeted drug development and clinical application. This technical guide provides a comprehensive comparison of the pharmacology of enthis compound and zuthis compound, focusing on their core mechanisms of action, receptor binding affinities, pharmacokinetic and pharmacodynamic profiles, and the downstream signaling pathways they modulate. This document synthesizes quantitative data into comparative tables, details relevant experimental methodologies, and provides visual representations of key biological processes to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

Enthis compound and zuthis compound, the (E)- and (Z)-isomers of this compound respectively, are selective estrogen receptor modulators (SERMs) that exhibit tissue-specific estrogen agonist and antagonist activities.[1][2] While this compound citrate is typically administered as a mixture (approximately 62% enthis compound and 38% zuthis compound), their individual pharmacological profiles are markedly different.[1] Enthis compound is predominantly an estrogen receptor antagonist, while zuthis compound acts as a partial agonist.[3][4] This fundamental difference in their interaction with estrogen receptors (ERs) leads to divergent effects on the hypothalamic-pituitary-gonadal (HPG) axis and overall endocrine function.[3][4] Understanding these differences is paramount for the development of more targeted therapies for conditions such as hypogonadism and infertility.

Mechanism of Action

Enthis compound: The Estrogen Receptor Antagonist

Enthis compound functions primarily as a competitive antagonist of estrogen receptors, particularly in the hypothalamus.[5][6] By blocking the binding of endogenous estradiol to these receptors, it disrupts the negative feedback loop that estrogen exerts on the HPG axis.[5][6] This disinhibition leads to an increased pulsatile release of gonadotropin-releasing hormone (GnRH) from the hypothalamus.[7] The elevated GnRH levels, in turn, stimulate the anterior pituitary gland to secrete greater amounts of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[5][8] In men, the increased LH stimulates the Leydig cells in the testes to produce more testosterone, while FSH supports spermatogenesis.[5][8]

Zuthis compound: The Partial Estrogen Receptor Agonist

In contrast to enthis compound, zuthis compound exhibits partial estrogen receptor agonist activity.[3][4] This means that while it can bind to estrogen receptors, it elicits a weaker estrogenic response compared to estradiol. In the context of the HPG axis, the estrogenic effects of zuthis compound can contribute to the negative feedback on the hypothalamus and pituitary, potentially dampening the secretion of GnRH, LH, and FSH.[4] This activity can counteract the intended therapeutic effect of enthis compound when administered as part of this compound citrate.

Receptor Binding Affinity

One study investigating the antitumor activity of this compound analogs in MCF-7 human mammary carcinoma cells, which are rich in estrogen receptors, provided insights into their relative binding affinities (RBA) for the nuclear estrogen receptor (RE), with estradiol set at 100%.[9]

Table 1: Relative Binding Affinity for Estrogen Receptors

| Compound | Relative Binding Affinity (RBA) for RE (Estradiol = 100%) | Reference |

| Enthis compound | 2% | [9] |

| Zuthis compound | Lower than enthis compound (inferred from its lower antitumor activity at low doses) | [9] |

It is important to note that another source suggests zuthis compound binds more strongly to estrogen receptors than enthis compound, which would contradict the inference from the antitumor study.[10] This highlights the need for further direct comparative binding studies.

Pharmacokinetics

The pharmacokinetic profiles of enthis compound and zuthis compound differ significantly, particularly in their elimination half-lives. This disparity has important clinical implications, as it leads to an accumulation of the longer-acting isomer, zuthis compound, during chronic administration of this compound citrate.[5][11]

Table 2: Pharmacokinetic Parameters of Enthis compound and Zuthis compound

| Parameter | Enthis compound | Zuthis compound | Reference |

| Elimination Half-life | ~10 hours | ~30-50 days | [11] |

| Time to Peak Plasma Concentration (Tmax) | ~3 hours | ~7 hours | |

| Accumulation with Chronic Dosing | Minimal | Significant | [5][11] |

Pharmacodynamics: Effects on Hormone Levels

The opposing mechanisms of action of enthis compound and zuthis compound translate into different effects on key reproductive hormones. Clinical studies have demonstrated the impact of these isomers, both individually and as a mixture in this compound citrate, on hormone levels in men with hypogonadism.

Table 3: Effects of Enthis compound and this compound Citrate on Hormone Levels in Hypogonadal Men

| Hormone | Enthis compound | This compound Citrate | Reference |

| Total Testosterone | Significant Increase | Significant Increase | [3][8] |

| Luteinizing Hormone (LH) | Significant Increase | Increase | [8] |

| Follicle-Stimulating Hormone (FSH) | Significant Increase | Increase | [8] |

| Estradiol | Decrease or minimal change | Increase | [3] |

A study comparing enthis compound to this compound in men with hypogonadism found that while both effectively raised testosterone levels, enthis compound was associated with a decrease in estradiol levels, whereas this compound led to an increase.[3] This is likely due to the estrogenic activity of the accumulating zuthis compound isomer in the this compound mixture.

Signaling Pathways

The binding of enthis compound and zuthis compound to estrogen receptors initiates distinct downstream signaling cascades.

Enthis compound's Antagonistic Pathway

Enthis compound, by blocking the estrogen receptor in the hypothalamus, prevents the receptor's conformational change that is necessary for the recruitment of coactivator proteins. This maintains the transcriptional repression of genes involved in the negative feedback of GnRH secretion, leading to increased GnRH pulse frequency.

Zuthis compound's Agonistic Pathway

Zuthis compound, acting as a partial agonist, can induce a conformational change in the estrogen receptor that allows for the recruitment of some coactivator proteins, albeit less efficiently than estradiol. This can lead to a partial activation of the negative feedback pathway, potentially suppressing GnRH release.

Experimental Protocols

Competitive Radioligand Binding Assay for Estrogen Receptor Affinity

This assay is used to determine the relative binding affinities of enthis compound and zuthis compound for the estrogen receptor.

Objective: To quantify the concentration of enthis compound and zuthis compound required to inhibit the binding of a radiolabeled estrogen (e.g., [³H]-estradiol) to the estrogen receptor by 50% (IC₅₀).

Methodology:

-

Preparation of Receptor Source: Uterine cytosol from ovariectomized rats or cell lysates from ER-expressing cell lines (e.g., MCF-7) is prepared as the source of estrogen receptors.[12]

-

Incubation: A constant concentration of [³H]-estradiol is incubated with the receptor preparation in the presence of increasing concentrations of unlabeled enthis compound or zuthis compound.[12]

-

Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the unbound radioligand using methods such as hydroxylapatite precipitation or size-exclusion chromatography.[12]

-

Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. The IC₅₀ value is determined from the resulting sigmoidal curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

References

- 1. Enclomifene - Wikipedia [en.wikipedia.org]

- 2. Zuclomifene - Wikipedia [en.wikipedia.org]

- 3. maximustribe.com [maximustribe.com]

- 4. Qualitative differences in estrogenic/antiestrogenic effects of this compound and zuthis compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Serum concentrations of enthis compound and zuthis compound across consecutive cycles of this compound citrate therapy in anovulatory infertile women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. droracle.ai [droracle.ai]

- 7. news-medical.net [news-medical.net]

- 8. Testosterone restoration using enthis compound citrate in men with secondary hypogonadism: a pharmacodynamic and pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antitumor activity of this compound analogs in vitro: relationship to affinity for the estrogen receptor and another high affinity antiestrogen-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. valhallavitality.com [valhallavitality.com]

- 11. mensreproductivehealth.com [mensreproductivehealth.com]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

A Technical Guide to the Clomiphene Signaling Pathway in the Hypothalamic-Pituitary-Gonadal Axis

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: Clomiphene citrate is a non-steroidal, triphenylethylene derivative classified as a Selective Estrogen Receptor Modulator (SERM).[1] It is primarily utilized for ovulation induction in anovulatory infertility and is increasingly used off-label for the treatment of male hypogonadism.[2][3] Its mechanism of action is centered on the hypothalamic-pituitary-gonadal (HPG) axis, where it functions as an estrogen receptor antagonist. By inhibiting the negative feedback of estradiol on the hypothalamus, this compound effectively increases the pulsatile release of gonadotropin-releasing hormone (GnRH), leading to elevated secretion of pituitary gonadotropins—luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[4][5] This guide provides an in-depth examination of this signaling pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate the biochemical and physiological effects of this compound on the HPG axis.

Core Signaling Pathway of this compound Citrate

This compound's primary therapeutic effect originates from its interaction with estrogen receptors (ERs) within the hypothalamus.[1][4] In a normally functioning HPG axis, circulating estradiol exerts negative feedback on both the hypothalamus and the pituitary gland, moderating the release of GnRH and gonadotropins, respectively.

This compound, by competitively binding to hypothalamic ERs, blocks the action of endogenous estradiol.[6] This blockade leads the hypothalamus to perceive a state of estrogen deficiency.[7] In response, the hypothalamus increases the frequency and amplitude of GnRH pulses.[1][8] This amplified GnRH signal stimulates the anterior pituitary gland to enhance its secretion of LH and FSH.[4][9]

The subsequent effects are sex-specific:

-

In Males: Increased LH levels stimulate the testicular Leydig cells to produce more testosterone. The rise in FSH acts on Sertoli cells, supporting spermatogenesis.[10][11] This makes this compound an effective therapy for secondary hypogonadism, as it elevates endogenous testosterone production while preserving fertility.[12]

-

In Females: The increase in FSH promotes the growth and maturation of ovarian follicles. The developing follicles produce estrogen, and the sustained hormonal stimulation culminates in an LH surge that triggers ovulation.[9][13]

Caption: this compound's mechanism of action on the male HPG axis.

Pharmacodynamics and Receptor Interactions

This compound is a mixture of two geometric isomers, enthis compound and zuthis compound, which possess distinct pharmacodynamic properties.[1] Enthis compound is the more potent anti-estrogen and is primarily responsible for the increase in gonadotropins, while zuthis compound has weaker estrogenic activity and a significantly longer half-life.[5]

The drug and its metabolites exhibit varying affinities for estrogen receptor subtypes ERα and ERβ. This compound itself has a relatively low affinity for the ER compared to estradiol. However, its major active metabolite, 4-hydroxythis compound, demonstrates a binding affinity that can be significantly higher than that of estradiol.[1] Studies have shown that this compound acts as an agonist or antagonist at ERα depending on the concentration of coexisting estradiol, but it functions as a pure antagonist at ERβ.[14][15]

| Compound | Target Receptor | Binding Affinity (nM) | Relative Affinity vs. Estradiol | Citation(s) |

| This compound | ERα | ~100 | 0.1 - 12% | [1] |

| 4-Hydroxythis compound | ERα | ~2.4 | 89 - 251% | [1] |

| (E)-4-Hydroxyclomifene | ER | - | 285% | [1] |

| (Z)-4-Hydroxyclomifene | ER | - | 16% | [1] |

| N-desethylthis compound | ERα | ~125 | - | [1] |

| 4-Hydroxy-N-desethylthis compound | ERα | ~1.4 | - | [1] |

| Table 1: Binding Affinities of this compound and its Metabolites for Estrogen Receptors. |

Quantitative Effects on HPG Axis Hormones

Administration of this compound citrate leads to predictable and significant increases in serum gonadotropin and testosterone levels. Numerous clinical studies have quantified these changes, particularly in hypogonadal men. The data consistently show a robust elevation in LH, FSH, and total testosterone.

| Study Population | Dosage | Duration | Hormone | Baseline (Mean) | Post-Treatment (Mean) | % Increase | Citation(s) |

| Hypogonadal Men (<400 ng/dL) | 25 mg/day | 3 months | Testosterone | 309 ng/dL | 642 ng/dL | 107.8% | [1] |

| Healthy Men (25-38 yrs) | 50 mg/day | 30 days | Testosterone | - | - | 146% | [16] |

| Healthy Men (25-38 yrs) | 50 mg/day | 30 days | LH | - | - | 177% | [16] |

| Healthy Men (25-38 yrs) | 50 mg/day | 30 days | FSH | - | - | 170% | [16] |

| Younger Men (Normal) | 50 mg/day | 8 months | Testosterone | - | +870 ng/dL | - | [1] |

| Elderly Men (Normal) | 50 mg/day | 8 months | Testosterone | - | +490 ng/dL | - | [1] |

| Subfertile Men | 25 mg q.d. or 50 mg q.o.d. | 6 months | Testosterone | 358 ng/dL | +181.8 ng/dL | 50.8% | [17] |

| Table 2: Summary of Quantitative Effects of this compound Citrate on Serum Hormone Levels in Men. |

Key Experimental Protocols

Protocol: Quantification of Serum Hormones

Objective: To measure concentrations of Total Testosterone, LH, and FSH in serum samples.

Methodology: Automated chemiluminescent immunoassay is a standard method.

-

Sample Collection: Collect whole blood via venipuncture into a serum separator tube.

-

Processing: Allow blood to clot at room temperature for 30-60 minutes. Centrifuge at 1,000-2,000 x g for 15 minutes.

-

Storage: Aspirate serum and store at -80°C until analysis.

-

Assay: Use a validated commercial immunoassay kit (e.g., from Roche, Abbott, Siemens) on an automated platform. The assay typically involves a competitive (for Testosterone) or sandwich (for LH/FSH) principle where a chemiluminescent signal is generated, and its intensity is proportional to the analyte concentration.

-

Quantification: Generate a standard curve using calibrators of known concentrations. Interpolate the hormone concentrations of unknown samples from this curve.

Protocol: Assessment of Gonadotropin Pulsatility

Objective: To characterize the frequency and amplitude of LH and FSH secretory pulses.[18]

Methodology: This protocol requires frequent blood sampling to capture the dynamic nature of hormone release.[8]

-

Catheterization: Place an intravenous catheter in a forearm vein of the subject.

-

Sampling: Draw blood samples every 10 minutes for a period of 6 to 8 hours.[8][19]

-

Processing: Immediately place samples in chilled tubes, centrifuge to separate plasma or serum, and freeze at -80°C.

-

Hormone Assay: Measure LH and FSH concentrations in all collected samples using a high-sensitivity assay as described in Protocol 4.1.

-

Pulse Analysis: Analyze the resulting time-series data using a validated computer algorithm (e.g., Munro, Cluster).[20] These algorithms identify statistically significant hormone pulses by considering factors like peak height, duration, and intra-assay variance.

-

Outcome Measures: The primary outcomes are pulse frequency (number of pulses per study period) and pulse amplitude (the incremental rise of the hormone concentration from the preceding nadir to the peak).[8]

Caption: Workflow for gonadotropin pulsatility measurement.

Protocol: Clinical Trial for Efficacy Assessment

Objective: To evaluate the efficacy of this compound citrate in elevating testosterone levels in men with secondary hypogonadism.

Methodology: A prospective, open-label study design is often employed.

-

Subject Recruitment: Screen and enroll male subjects based on inclusion criteria (e.g., age 18-60, two separate morning total testosterone levels < 300 ng/dL, normal LH/FSH) and exclusion criteria (e.g., primary hypogonadism, liver disease).

-

Baseline Assessment: At a baseline visit, collect blood samples to measure total testosterone, free testosterone, estradiol, LH, and FSH. Administer a validated symptom questionnaire (e.g., Androgen Deficiency in Aging Males - ADAM).[12][21]

-

Intervention: Prescribe this compound citrate at a starting dose of 25 mg daily or every other day.[17]

-

Follow-up and Monitoring: Schedule follow-up visits at 3, 6, and 12 months. At each visit, repeat hormone level measurements and the symptom questionnaire. Monitor for any adverse effects.

-

Data Analysis: Use paired statistical tests (e.g., paired t-test or Wilcoxon signed-rank test) to compare baseline and post-treatment hormone levels and symptom scores. A p-value < 0.05 is typically considered statistically significant.

Caption: General workflow for a clinical efficacy trial of this compound.

Conclusion

The signaling pathway of this compound citrate within the hypothalamic-pituitary-gonadal axis is a well-characterized example of pharmacological modulation of a core endocrine feedback loop. By acting as an estrogen receptor antagonist at the level of the hypothalamus, this compound initiates a predictable cascade that results in increased gonadotropin secretion and subsequent gonadal steroidogenesis and gametogenesis. The quantitative data from numerous studies confirm its efficacy in significantly raising testosterone, LH, and FSH levels. The experimental protocols outlined provide a framework for researchers to further investigate its effects and for clinicians to monitor its therapeutic application. This comprehensive understanding is vital for its continued use in reproductive medicine and for the development of future SERMs.

References

- 1. Clomifene - Wikipedia [en.wikipedia.org]

- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. ro.co [ro.co]

- 4. What is the mechanism of this compound Citrate? [synapse.patsnap.com]

- 5. droracle.ai [droracle.ai]

- 6. Ceiling effect of this compound citrate on the testosterone to estradiol ratio in eugonadal infertile men - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Citrate: Mechanism of Action Explained - Oana - Posts [oanahealth.com]

- 8. Evidence for a hypothalamic site of action of this compound citrate in women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. mdpi.com [mdpi.com]

- 11. gamedaymenshealth.com [gamedaymenshealth.com]

- 12. researchgate.net [researchgate.net]

- 13. academic.oup.com [academic.oup.com]

- 14. researchgate.net [researchgate.net]

- 15. This compound citrate elicits estrogen agonistic/antagonistic effects differentially via estrogen receptors alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Hypothalamic-Pituitary-Testicular Axis Effects and Urinary Detection Following this compound Administration in Males - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Temporal Changes of this compound on Testosterone Levels and Semen Parameters in Subfertile Men - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Motivations and Methods for Analyzing Pulsatile Hormone Secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. Gonadotropin pulsatility in a stimulated cycle: this compound citrate increases pulse amplitudes of both luteinizing hormone and follicle-stimulating hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. wjarr.com [wjarr.com]

An In-depth Technical Guide to the Molecular Targets of Clomiphene Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clomiphene, a widely prescribed selective estrogen receptor modulator (SERM), is a racemic mixture of two geometric isomers: enthis compound and zuthis compound. These isomers exhibit distinct pharmacodynamic profiles, primarily targeting estrogen receptors (ERs) to modulate estrogenic signaling. This technical guide provides a comprehensive overview of the molecular targets of enthis compound and zuthis compound, detailing their binding affinities, pharmacodynamics, and the signaling pathways they influence. The document includes structured data tables for quantitative comparison, detailed experimental protocols for key assays, and visualizations of signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

This compound citrate is a non-steroidal triphenylethylene derivative that has been in clinical use for decades, primarily for the induction of ovulation in anovulatory women. It is composed of two stereoisomers: enthis compound ((E)-clomiphene) and zuthis compound ((Z)-clomiphene), typically in a ratio of approximately 62% to 38%, respectively[1][2]. The distinct pharmacological activities of these isomers are central to the overall effect of this compound and are of significant interest for the development of isomer-specific therapies. Enthis compound is predominantly an estrogen receptor antagonist, while zuthis compound possesses more estrogenic (agonist) properties[1][3][4]. Their primary molecular targets are the estrogen receptors, ERα and ERβ, through which they exert tissue-specific effects.

Molecular Targets: Estrogen Receptors

The principal molecular targets of both enthis compound and zuthis compound are the nuclear hormone receptors, Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ). As selective estrogen receptor modulators (SERMs), their interaction with these receptors is complex, leading to either agonistic or antagonistic effects depending on the specific isomer, the target tissue, and the local concentration of endogenous estrogens[2][5].

Binding Affinity and Pharmacodynamics

The differential effects of enthis compound and zuthis compound stem from their distinct binding affinities and subsequent modulation of the estrogen receptors. Enthis compound's potent anti-estrogenic activity is the primary driver of the desired therapeutic effect in contexts like male hypogonadism, by blocking the negative feedback of estrogen on the hypothalamus and pituitary gland[1][6][7]. Conversely, zuthis compound's estrogenic actions can contribute to some of the side effects associated with this compound treatment[7]. While specific Ki values for each isomer at ERα and ERβ are not consistently reported across the literature, relative binding affinity (RBA) studies and functional assays provide a clear picture of their differential activities.

Table 1: Comparative Pharmacodynamics of Enthis compound and Zuthis compound

| Feature | Enthis compound | Zuthis compound | References |

| Isomer Type | (E)-clomiphene (trans-isomer) | (Z)-clomiphene (cis-isomer) | [1][2] |

| Primary Activity | Estrogen Receptor Antagonist | Estrogen Receptor Agonist/Partial Agonist | [1][4] |

| Effect on HPG Axis | Stimulates GnRH, LH, and FSH release | Can have antigonadotropic effects | [1][6] |

| Effect on Testosterone | Increases testosterone levels | May decrease testosterone levels | [1] |

| Relative Binding Affinity for ER | Lower than zuthis compound | Higher than enthis compound | [8][9] |

| Clinical Focus | Treatment of secondary hypogonadism | Contributes to side effects of this compound | [7] |

Signaling Pathways

The primary mechanism of action of this compound isomers involves the modulation of the Hypothalamic-Pituitary-Gonadal (HPG) axis.

Hypothalamic-Pituitary-Gonadal (HPG) Axis

In the hypothalamus, enthis compound acts as an estrogen antagonist, blocking the negative feedback inhibition normally exerted by circulating estradiol. This leads to an increased pulsatile release of Gonadotropin-Releasing Hormone (GnRH). GnRH then stimulates the anterior pituitary to secrete Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). In males, LH stimulates the Leydig cells in the testes to produce testosterone, while FSH supports spermatogenesis. Zuthis compound, with its estrogenic properties, can have a lesser effect or even an inhibitory effect on this axis.

Intracellular Estrogen Receptor Signaling

Upon binding to ERα or ERβ in the cytoplasm, the receptor-ligand complex translocates to the nucleus. As an antagonist, enthis compound induces a conformational change in the ER that prevents the recruitment of co-activators and promotes the binding of co-repressors, thereby inhibiting the transcription of estrogen-responsive genes. In contrast, zuthis compound, as an agonist, induces a conformational change that facilitates the recruitment of co-activators and initiates gene transcription.

Experimental Protocols

The characterization of the molecular interactions of this compound isomers with estrogen receptors relies on a variety of in vitro assays. Below are detailed methodologies for two key experiments.

Estrogen Receptor Competitive Binding Assay

This assay determines the relative binding affinity of a test compound for the estrogen receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Rat uterine cytosol (source of ERα and ERβ)

-

[3H]-17β-estradiol (radioligand)

-

Unlabeled 17β-estradiol (positive control)

-

Enthis compound and Zuthis compound (test compounds)

-

TEDG buffer (Tris-HCl, EDTA, DTT, Glycerol)

-

Hydroxyapatite slurry

-

Scintillation fluid and counter

Procedure:

-

Cytosol Preparation: Homogenize rat uterine tissue in ice-cold TEDG buffer. Centrifuge to remove cellular debris and then ultracentrifuge the supernatant to obtain the cytosol containing the estrogen receptors. Determine the protein concentration of the cytosol.

-

Assay Setup: In triplicate, prepare assay tubes containing a fixed amount of uterine cytosol and a single concentration of [3H]-17β-estradiol.

-

Competition: Add increasing concentrations of unlabeled 17β-estradiol (for the standard curve), enthis compound, or zuthis compound to the respective tubes. Include tubes with only the radioligand (total binding) and tubes with a large excess of unlabeled estradiol (non-specific binding).

-

Incubation: Incubate the tubes overnight at 4°C to reach equilibrium.

-

Separation of Bound and Free Ligand: Add hydroxyapatite slurry to each tube to adsorb the receptor-ligand complexes. Wash the pellets to remove unbound radioligand.

-

Quantification: Elute the bound radioligand from the hydroxyapatite and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value (the concentration of the competitor that inhibits 50% of the radioligand binding). The relative binding affinity (RBA) can then be calculated relative to 17β-estradiol.

Luciferase Reporter Gene Assay

This cell-based assay measures the transcriptional activity of the estrogen receptor in response to a test compound.

Materials:

-

Human cell line (e.g., MCF-7 or HEK293) stably transfected with:

-

An expression vector for ERα or ERβ.

-

A reporter plasmid containing an estrogen response element (ERE) linked to a luciferase gene.

-

-

Cell culture medium and supplements.

-

17β-estradiol (positive control for agonism).

-

ICI 182,780 (fulvestrant) (positive control for antagonism).

-

Enthis compound and Zuthis compound (test compounds).

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Cell Culture and Seeding: Culture the stably transfected cells under appropriate conditions. Seed the cells into 96-well plates and allow them to attach overnight.

-

Agonist Assay: Treat the cells with increasing concentrations of 17β-estradiol, enthis compound, or zuthis compound. Include a vehicle control.

-

Antagonist Assay: Co-treat the cells with a fixed concentration of 17β-estradiol (that gives a submaximal response) and increasing concentrations of enthis compound or zuthis compound. Include a control with 17β-estradiol alone.

-

Incubation: Incubate the plates for 24-48 hours.

-

Cell Lysis and Luciferase Assay: Lyse the cells and add the luciferase assay reagent.

-

Measurement: Measure the luminescence using a luminometer.

-

Data Analysis:

-

Agonist activity: Plot the luminescence against the log concentration of the test compound to determine the EC50 (effective concentration for 50% of maximal response).

-

Antagonist activity: Plot the percentage inhibition of the estradiol-induced response against the log concentration of the test compound to determine the IC50.

-

Conclusion

Enthis compound and zuthis compound, the constituent isomers of this compound, exhibit distinct and often opposing activities at their primary molecular targets, the estrogen receptors ERα and ERβ. Enthis compound's profile as a potent estrogen antagonist makes it a valuable therapeutic agent for conditions such as secondary male hypogonadism by stimulating the HPG axis. In contrast, zuthis compound's estrogenic properties contribute to the mixed agonist/antagonist profile of this compound and are associated with some of its side effects. A thorough understanding of their differential molecular interactions, as elucidated through binding and functional assays, is crucial for the rational design and development of next-generation SERMs with improved efficacy and safety profiles. The experimental protocols and visualizations provided in this guide offer a foundational resource for researchers in this field.

References

- 1. Enclomifene - Wikipedia [en.wikipedia.org]

- 2. Clomifene - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Zuthis compound | C26H28ClNO | CID 1548955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. droracle.ai [droracle.ai]

- 7. Enthis compound Citrate for the Treatment of Secondary Male Hypogonadism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. valhallavitality.com [valhallavitality.com]

- 9. Antitumor activity of this compound analogs in vitro: relationship to affinity for the estrogen receptor and another high affinity antiestrogen-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: In Vitro Gene Expression Profiling of Clomiphene Citrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clomiphene citrate, a selective estrogen receptor modulator (SERM), is a widely utilized therapeutic agent for ovulation induction. Its mechanism of action, primarily centered on the modulation of estrogen receptor signaling, leads to a cascade of downstream effects on gene expression that are critical to its efficacy and potential side effects. This technical guide provides a comprehensive overview of the in vitro gene expression profiling of this compound citrate, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways involved. This document is intended to serve as a valuable resource for researchers and professionals in the fields of reproductive biology, pharmacology, and drug development.

Introduction

This compound citrate's therapeutic effect is initiated by its competitive binding to estrogen receptors in the hypothalamus. This action blocks the negative feedback of endogenous estrogen, leading to an increase in the pulsatile release of gonadotropin-releasing hormone (GnRH). Consequently, the pituitary gland secretes elevated levels of follicle-stimulating hormone (FSH) and luteinizing hormone (LH), which stimulate follicular development and ovulation. Beyond this primary mechanism, this compound citrate exerts direct effects on various cell types within the reproductive system, including oocytes, granulosa cells, and endometrial cells, thereby modulating a wide array of genes involved in cellular processes such as proliferation, differentiation, and apoptosis. Understanding these molecular changes is paramount for optimizing therapeutic strategies and mitigating adverse effects.

Quantitative Gene Expression Analysis

In vitro studies utilizing advanced transcriptomic techniques, such as RNA sequencing (RNA-seq), have begun to elucidate the specific genes modulated by this compound citrate. A key study on porcine oocytes provides significant insight into these changes.

Differentially Expressed Genes in Porcine Oocytes

A comprehensive RNA-seq analysis of porcine oocytes matured in vitro with this compound citrate identified 510 differentially expressed genes (DEGs). Of these, 391 genes were found to be upregulated, while 119 were downregulated, based on a significance threshold of a p-value less than or equal to 0.05 and an absolute log2 fold change greater than 0.5.[1][2]

A selection of key upregulated genes implicated in critical biological processes is presented in the table below.

| Gene Symbol | Gene Name | Putative Function |

| MAPK3 | Mitogen-activated protein kinase 3 | Oocyte competence, meiotic progression |

| AKT1 | AKT serine/threonine kinase 1 | Cell survival, follicular development |

| TOX3 | TOX high mobility group box family member 3 | Estrogen signaling |

| SOCS1 | Suppressor of cytokine signaling 1 | Regulation of cytokine signaling |

| NCOA3 | Nuclear receptor coactivator 3 | Estrogen signaling, embryo development |

| Table 1: Key upregulated genes in porcine oocytes following in vitro treatment with this compound citrate.[1] |

Experimental Protocols

The following sections provide detailed methodologies for conducting in vitro gene expression analysis of this compound citrate. These protocols are synthesized from established practices and can be adapted for various cell types, including oocytes, granulosa cells, and endometrial cell lines.

In Vitro Cell Culture and this compound Citrate Treatment

Objective: To expose a chosen cell type to this compound citrate in a controlled in vitro environment.

Materials:

-

Target cells (e.g., cumulus-oocyte complexes, granulosa cells, Ishikawa endometrial adenocarcinoma cells)

-

Appropriate cell culture medium

-

This compound citrate stock solution

-

Incubator (37°C, 5% CO2)

-

Sterile cell culture plates

Procedure:

-

Cell Seeding: Plate the cells at a predetermined density in the appropriate culture vessel and allow them to adhere and stabilize.

-

Treatment Preparation: Prepare a working solution of this compound citrate in the cell culture medium at the desired concentration. A common concentration used in porcine oocyte studies is 10⁻⁶M.[1]

-

Treatment Administration: Remove the existing medium from the cells and replace it with the this compound citrate-containing medium. For control groups, use a medium containing the vehicle control.

-

Incubation: Incubate the cells for the desired treatment duration. In the porcine oocyte study, cumulus-oocyte complexes were treated for 22 hours.[1]

-

Cell Harvesting: Following incubation, harvest the cells for RNA extraction.

RNA Extraction

Objective: To isolate high-quality total RNA from the treated and control cells.

Materials:

-

TRIzol reagent or a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

-

Chloroform

-

Isopropanol

-

75% Ethanol (prepared with RNase-free water)

-

RNase-free water

-

Microcentrifuge

Procedure (using TRIzol):

-

Homogenization: Lyse the harvested cells in TRIzol reagent (1 mL per 5-10 x 10⁶ cells).

-

Phase Separation: Add chloroform (0.2 mL per 1 mL of TRIzol), shake vigorously, and centrifuge to separate the mixture into aqueous and organic phases.

-

RNA Precipitation: Transfer the upper aqueous phase to a new tube and precipitate the RNA by adding isopropanol (0.5 mL per 1 mL of TRIzol).

-

RNA Wash: Centrifuge to pellet the RNA, discard the supernatant, and wash the pellet with 75% ethanol.

-

Resuspension: Air-dry the RNA pellet and resuspend it in RNase-free water.

-

Quality Control: Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or a bioanalyzer.

Quantitative Real-Time PCR (qRT-PCR)

Objective: To quantify the expression levels of specific target genes.

Materials:

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Gene-specific primers (forward and reverse)

-

Real-time PCR instrument

Procedure:

-

cDNA Synthesis: Reverse transcribe the isolated RNA into complementary DNA (cDNA) using a cDNA synthesis kit.

-

qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the cDNA template, qPCR master mix, and gene-specific primers.

-

Real-Time PCR: Perform the qPCR reaction in a real-time PCR instrument. The cycling conditions will depend on the specific primers and instrument used.

-

Data Analysis: Analyze the amplification data to determine the relative expression of the target genes, often normalized to a housekeeping gene. The 2^-ΔΔCt method is a commonly used analysis approach.

Signaling Pathways Modulated by this compound Citrate

This compound citrate's interaction with estrogen receptors triggers a complex network of intracellular signaling pathways. The differentially expressed genes identified in in vitro studies provide clues to the key pathways involved.

Estrogen Receptor Signaling and Downstream Effects

As a SERM, this compound citrate directly modulates the activity of estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors.[3][4] This interaction can have both agonistic and antagonistic effects depending on the tissue type and the specific isomer of this compound. The binding of this compound citrate to ERs initiates a conformational change in the receptor, leading to its dimerization and translocation to the nucleus, where it binds to estrogen response elements (EREs) in the promoter regions of target genes, thereby regulating their transcription.

Involvement of MAPK and PI3K/AKT Signaling Pathways

The upregulation of genes such as MAPK3 and AKT1 suggests the involvement of the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathways.[1] These pathways are crucial for regulating cell proliferation, survival, and differentiation. Estrogen receptor signaling can crosstalk with these pathways, leading to a broader range of cellular responses.

Conclusion

The in vitro gene expression profiling of this compound citrate provides a powerful tool for dissecting its molecular mechanisms of action. Transcriptomic analyses have revealed hundreds of differentially expressed genes in response to this compound citrate treatment, highlighting its impact on key signaling pathways, including estrogen receptor signaling, MAPK, and PI3K/AKT. This detailed understanding at the molecular level is essential for the development of more targeted and effective therapies for ovulatory dysfunction and for predicting and mitigating potential adverse effects. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the intricate effects of this compound citrate on gene expression in various in vitro models. Future research should focus on expanding these studies to different cell types and integrating proteomic and metabolomic data to gain a more holistic view of this compound citrate's cellular impact.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound Citrate Supplementation During In Vitro Maturation of Porcine Oocytes Reduces ROS Accumulation and Promotes Oxidative Stress Resilience Pathways [etd.auburn.edu]

- 3. This compound citrate elicits estrogen agonistic/antagonistic effects differentially via estrogen receptors alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

A Technical Guide to the Pharmacodynamics of Zuclomiphene and Enclomiphene

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Clomiphene citrate, a widely prescribed selective estrogen receptor modulator (SERM), is not a single molecular entity but a non-racemic mixture of two geometric isomers: zuthis compound ((Z)-clomiphene) and enthis compound ((E)-clomiphene).[1][2] Typically, this mixture consists of approximately 38% zuthis compound and 62% enthis compound.[1][3] These isomers possess distinct and often opposing pharmacodynamic profiles, which are critical to understanding their therapeutic effects and side-effect profiles. Zuthis compound is generally characterized by its estrogenic (agonist) activity, whereas enthis compound functions primarily as an estrogen receptor antagonist.[4][5] This technical guide provides an in-depth analysis of the core pharmacodynamics of each isomer, presents comparative quantitative data, details key experimental methodologies for their characterization, and visualizes their mechanisms of action.

Core Pharmacodynamics: A Tale of Two Isomers

The differential activity of zuthis compound and enthis compound stems from their distinct interactions with estrogen receptors (ERs), primarily ERα and ERβ. As SERMs, their effects are tissue-dependent, acting as either an agonist or an antagonist depending on the cellular context.[6]

Enthis compound: The Estrogen Receptor Antagonist

Enthis compound is a non-steroidal ER antagonist that competitively inhibits estradiol from binding to its receptors, particularly in the hypothalamus and pituitary gland.[3][7][8] This antagonistic action is the cornerstone of its clinical effect in treating secondary hypogonadism.[8][9]

-

Mechanism on the HPG Axis: In the male hypothalamic-pituitary-gonadal (HPG) axis, circulating estradiol exerts negative feedback on the hypothalamus and pituitary, suppressing the release of Gonadotropin-Releasing Hormone (GnRH), Luteinizing Hormone (LH), and Follicle-Stimulating Hormone (FSH).[7][10] By blocking these estrogen receptors, enthis compound disrupts this negative feedback loop.[3][5] The brain perceives a state of low estrogen, leading to an increased pulsatile release of GnRH. This, in turn, stimulates the anterior pituitary to secrete more LH and FSH.[7][10]

-

Downstream Effects: The elevated LH levels stimulate the Leydig cells in the testes to increase endogenous testosterone production, while FSH promotes spermatogenesis.[7][10] This mechanism allows for the restoration of normal testosterone levels without suppressing the natural hormonal axis, thereby preserving fertility.[4][10]

Zuthis compound: The Estrogen Receptor Agonist

In contrast to enthis compound, zuthis compound is characterized as being mildly estrogenic, acting as a partial ER agonist.[2][4] This estrogen-like activity means it can activate estrogen receptors, which can counteract some of the intended anti-estrogenic effects of this compound citrate treatment.[5]

-

Mechanism on the HPG Axis: Due to its agonistic properties, zuthis compound can contribute to the negative feedback on the HPG axis, making it antigonadotropic and potentially reducing testosterone levels.[2] This action opposes the primary therapeutic goal of treating male hypogonadism.

-

Pharmacokinetic Influence: A critical pharmacodynamic differentiator is zuthis compound's significantly longer elimination half-life (approximately 30 days) compared to enthis compound's (~10 hours).[11][12] This leads to an isomer-specific systemic accumulation of zuthis compound with long-term therapy.[13][14] This accumulation can result in persistent estrogenic side effects, such as mood swings and decreased energy, that may outlast the therapeutic, testosterone-boosting effects of enthis compound.[4][12]

Visualizing the Mechanisms of Action

Signaling Pathway Diagrams

Caption: Enthis compound blocks estrogen's negative feedback on the HPG axis.

Caption: Enthis compound antagonizes while zuthis compound partially agonizes the ER.

Quantitative Pharmacodynamic Data

The distinct actions of enthis compound and zuthis compound are reflected in their quantitative effects on key hormonal parameters and receptor binding characteristics.

| Property | Enthis compound | Zuthis compound | Citation(s) |

| Primary Activity | Estrogen Receptor Antagonist | Estrogen Receptor Agonist (Partial) | [2][4][5] |

| Effect on HPG Axis | Stimulatory (Progonadotropic) | Inhibitory (Antigonadotropic) | [2][3] |

| Effect on Testosterone | Increases | Decreases or no significant effect | [2][11] |

| Elimination Half-life | ~10 hours | ~30 days | [11][12] |

| Systemic Accumulation | Minimal | Significant with chronic use | [13][14] |

| Table 1: Comparative Pharmacodynamic and Pharmacokinetic Properties. |

| Study Population / Model | Treatment | Baseline Testosterone (ng/dL) | Post-treatment Testosterone (ng/dL) | Key Findings | Citation(s) |

| Hypogonadal Men | This compound Citrate 25 mg/day | 309 | 642 | Significant increase in testosterone. | [1] |

| Baboons | Enthis compound Citrate 1.5 mg/kg/day | 170 | 1,144 | Greater increase in testosterone compared to this compound. | [11] |

| Baboons | This compound Citrate 1.5 mg/kg/day | 170 | 559 | Less potent testosterone increase than pure enthis compound. | [11] |

| Baboons | Zuthis compound Citrate 1.5 mg/kg/day | - | No significant increase | Did not raise serum testosterone levels. | [11] |

| Hypogonadal Men (Long-term CC) | This compound Citrate 25 mg/day | 205 | 488 | ZUC:ENC serum ratio was 20:1, showing ZUC accumulation. | [14] |

| Table 2: Summary of Effects on Testosterone Levels from Select Studies. |

Key Experimental Protocols

Characterizing the pharmacodynamics of SERMs like zuthis compound and enthis compound involves a tiered approach, from in vitro receptor binding to in vivo functional assays.

Protocol 1: Estrogen Receptor Competitive Binding Assay

Objective: To determine the relative binding affinity (RBA) of enthis compound and zuthis compound for the estrogen receptor (ERα or ERβ) compared to 17β-estradiol.

Methodology:

-

Receptor Preparation: ERα or ERβ is prepared, often from rat uterine cytosol or recombinant sources.[15]

-

Assay Setup: A constant concentration of radiolabeled 17β-estradiol (e.g., [³H]-estradiol) is incubated with the ER preparation in the presence of increasing concentrations of the unlabeled test compound (enthis compound, zuthis compound, or unlabeled estradiol as a reference).[15]

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.[15]

-

Separation: Unbound ligand is separated from the receptor-ligand complex. A common method uses a hydroxyapatite (HAP) slurry, which binds the receptor complex and can be pelleted via centrifugation.[15]

-

Quantification: The amount of radiolabeled estradiol bound to the receptor in the pellet is quantified using liquid scintillation counting.

-

Data Analysis: A competition curve is generated by plotting the percentage of radiolabel binding against the log concentration of the competitor. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol) is calculated. The RBA is then determined relative to the IC50 of unlabeled 17β-estradiol.[16]

Protocol 2: Cell-Based ER Transcriptional Activation Assay

Objective: To determine if enthis compound and zuthis compound act as ER agonists or antagonists by measuring their ability to induce or block ER-mediated gene expression.

Methodology:

-

Cell Line: A suitable mammalian cell line (e.g., MCF-7 breast cancer cells or HEK293T cells) is used.[17] These cells are transfected with two plasmids: one expressing the human ERα or ERβ and another containing a reporter gene (e.g., luciferase) downstream of an estrogen response element (ERE).[17][18]

-

Agonist Mode: The transfected cells are treated with various concentrations of the test compounds (enthis compound or zuthis compound) alone. After incubation, cells are lysed, and the reporter gene activity (e.g., luminescence) is measured. An increase in signal indicates agonistic activity.[19]

-

Antagonist Mode: The cells are co-treated with a fixed concentration of 17β-estradiol and increasing concentrations of the test compounds. A decrease in the estradiol-induced signal indicates antagonistic activity.[19]

-

Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists), providing a quantitative measure of the compound's potency and efficacy.

Workflow for SERM Pharmacodynamic Characterization

Caption: A tiered approach for characterizing SERM pharmacodynamics.

Conclusion

The pharmacodynamics of zuthis compound and enthis compound are distinctly different and largely opposing. Enthis compound is a pure estrogen receptor antagonist with a short half-life, making it effective at stimulating the HPG axis to raise endogenous testosterone levels while preserving fertility.[4][10] In contrast, zuthis compound is a weak estrogen agonist with a very long half-life, leading to its accumulation and the potential for undesirable, persistent estrogenic side effects that can counteract the therapeutic goals.[2][5][14] For drug development professionals, these differences underscore the rationale for developing isomerically pure enthis compound as a more targeted and potentially safer therapy for male secondary hypogonadism compared to the isomeric mixture of this compound citrate.[4][20] A thorough characterization using a combination of in vitro and in vivo assays is essential to fully delineate the tissue-specific SERM activity of these and future compounds.

References

- 1. Clomifene - Wikipedia [en.wikipedia.org]

- 2. Zuclomifene - Wikipedia [en.wikipedia.org]

- 3. Enclomifene - Wikipedia [en.wikipedia.org]

- 4. Safety and efficacy of enthis compound and this compound for hypogonadal men - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hims.com [hims.com]

- 6. Zuthis compound | C26H28ClNO | CID 1548955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. droracle.ai [droracle.ai]

- 8. Enthis compound, an estrogen receptor antagonist for the treatment of testosterone deficiency in men. | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. news-medical.net [news-medical.net]

- 11. Enthis compound Citrate for the Treatment of Secondary Male Hypogonadism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mensreproductivehealth.com [mensreproductivehealth.com]

- 13. Serum concentrations of enthis compound and zuthis compound across consecutive cycles of this compound citrate therapy in anovulatory infertile women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Serum levels of enthis compound and zuthis compound in men with hypogonadism on long-term this compound citrate treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. epa.gov [epa.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. USING ESTROGENIC ACTIVITY AND NON-TARGETED CHEMICAL ANALYSIS TO IDENTIFY CONTAMINANTS IN SEWAGE SLUDGE - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Clomiphene's Dichotomous Dance: An In-Depth Technical Guide to its Interaction with Estrogen Receptors Alpha and Beta

For Immediate Release

A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the molecular interactions between clomiphene and the two principal estrogen receptors, ERα and ERβ. This compound, a selective estrogen receptor modulator (SERM), exhibits a complex pharmacological profile, acting as both an agonist and an antagonist. This duality is contingent upon the specific estrogen receptor subtype, the ambient concentration of endogenous estrogens, and the target tissue. Understanding these nuanced interactions is paramount for the development of more targeted and effective therapies.

Core Interaction Profile

This compound citrate is a non-steroidal triphenylethylene derivative that competes with estradiol for binding to estrogen receptors. Its clinical effects are a composite of the activities of its two isomers, enthis compound and zuthis compound, which possess distinct pharmacologic properties. The pivotal aspect of this compound's mechanism of action lies in its differential effects on ERα and ERβ.